molecular formula C9H4F17NO2S<br>C8F17SO2NHCH3 B106135 Heptadecafluoro-N-methyloctanesulphonamide CAS No. 31506-32-8

Heptadecafluoro-N-methyloctanesulphonamide

Cat. No.: B106135
CAS No.: 31506-32-8
M. Wt: 513.17 g/mol
InChI Key: SRMWNTGHXHOWBT-UHFFFAOYSA-N
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Description

N-methyl Perfluorooctanesulfonamide is a synthetic organofluorine compound characterized by a perfluorinated carbon chain and a terminal sulfonamide functional group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their exceptional chemical stability and resistance to degradation. N-methyl Perfluorooctanesulfonamide has been used in various industrial applications, including as a surfactant and in the production of water and stain-resistant materials .

Scientific Research Applications

N-methyl Perfluorooctanesulfonamide has been extensively studied for its applications in various fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl Perfluorooctanesulfonamide can be synthesized through several methods. One common approach involves the reaction of perfluorooctane sulfonyl fluoride with methylamine. This reaction typically occurs under controlled conditions, with the use of solvents such as acetonitrile or methanol to facilitate the reaction. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of N-methyl Perfluorooctanesulfonamide often involves large-scale chemical reactors where the reaction between perfluorooctane sulfonyl fluoride and methylamine is carried out. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-methyl Perfluorooctanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl Perfluorooctanesulfonamide is unique due to its specific functional group and its applications in various industrial processes. Its chemical stability and resistance to degradation make it a valuable compound in the production of water and stain-resistant materials, although these same properties raise concerns about its environmental persistence and potential health effects .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyloctane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F17NO2S/c1-27-30(28,29)9(25,26)7(20,21)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)8(22,23)24/h27H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMWNTGHXHOWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17SO2NHCH3, C9H4F17NO2S
Record name N-Methylperfluorooctane sulfonamide
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067629
Record name N-Methylperfluorooctanesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31506-32-8
Record name N-Methylperfluorooctanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31506-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name AI 3-29758
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl-
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Record name N-Methylperfluorooctanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptadecafluoro-N-methyloctanesulphonamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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